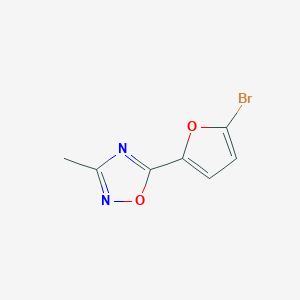

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole

Descripción

Classification and Nomenclature

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole belongs to the oxadiazole family of heterocyclic compounds, specifically the 1,2,4-oxadiazole isomer class. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is classified as a five-membered heterocyclic system containing one oxygen atom and two nitrogen atoms in the 1,2,4-positions. The compound carries the Chemical Abstracts Service registry number 1283108-32-6 and has been catalogued with the molecular identifier MFCD21091811.

The structural designation indicates a 3-methyl substitution on the oxadiazole ring and a 5-bromofuran-2-yl substituent at the 5-position of the oxadiazole core. The Simplified Molecular Input Line Entry System representation is CC1=NOC(C2=CC=C(Br)O2)=N1, which provides a standardized method for describing the molecular structure. The International Chemical Identifier key NSATZOMKIKVVHP-UHFFFAOYSA-N further enables precise identification in chemical databases.

The compound exhibits distinctive physicochemical properties including a calculated logarithm of partition coefficient value of 4.0704, indicating moderate lipophilicity. The polar surface area measures 47.866 Ų, with five hydrogen bond acceptors contributing to its intermolecular interaction profile. These properties position the compound within the drug-like chemical space according to Lipinski's rule of five parameters.

Historical Context in Heterocyclic Chemistry

The development of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole is rooted in the broader historical evolution of oxadiazole chemistry. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified these compounds as azoximes or furo[ab1]diazoles. This foundational work established the groundwork for understanding the unique properties of oxadiazole ring systems.

The systematic exploration of 1,2,4-oxadiazole derivatives gained momentum nearly eight decades after their initial discovery when researchers began investigating photochemical rearrangements of these heterocycles to other ring systems. The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, leading to the development of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, which was introduced as a cough suppressant in the 1960s.

The incorporation of brominated furan moieties into oxadiazole frameworks represents a more recent advancement in heterocyclic chemistry, driven by the recognition that halogenated aromatic systems often exhibit enhanced biological activity and improved pharmacokinetic properties. The specific combination of bromofuran and methyloxadiazole functionalities emerged from systematic structure-activity relationship studies aimed at optimizing the therapeutic potential of oxadiazole-based compounds.

Contemporary synthetic methodologies have enabled the efficient preparation of complex oxadiazole derivatives through various cyclization strategies. The development of room temperature synthesis protocols has particularly expanded the accessible chemical space for 1,2,4-oxadiazole derivatives, allowing for the incorporation of thermosensitive functional groups such as the bromofuran moiety.

Significance in Oxadiazole Research

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole occupies a distinctive position within oxadiazole research due to its unique structural features and versatile reactivity profile. The compound represents an important example of how strategic functionalization can enhance the properties of the oxadiazole scaffold. The 1,2,4-oxadiazole core demonstrates bioisosteric equivalence with ester and amide moieties, offering particular advantages when the instability of these groups presents synthetic or biological challenges.

The bromine substituent on the furan ring provides multiple synthetic opportunities through various cross-coupling reactions, enabling the preparation of diverse derivatives for structure-activity relationship studies. Research has demonstrated that brominated heterocycles often serve as versatile intermediates in palladium-catalyzed coupling reactions, allowing for the introduction of numerous substituents to fine-tune biological and physical properties.

The methyl group at the 3-position of the oxadiazole ring contributes to the overall lipophilicity of the molecule while potentially influencing its metabolic stability. This structural feature represents a common modification strategy in medicinal chemistry, where small alkyl substituents are introduced to optimize pharmacokinetic properties without significantly altering the core pharmacophore.

Contemporary research in oxadiazole chemistry has highlighted the importance of developing efficient synthetic methodologies that operate under mild conditions. The synthesis of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole benefits from advances in room temperature cyclization protocols, which preserve the integrity of sensitive functional groups while enabling high-yielding transformations.

General Applications in Chemical Sciences

The applications of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole span multiple domains within chemical sciences, reflecting the versatility of the oxadiazole scaffold and the unique properties conferred by the bromofuran substituent. In synthetic organic chemistry, the compound serves as a valuable building block for constructing more complex molecular architectures through various coupling reactions and functional group transformations.

The presence of the bromine atom makes this compound particularly useful in cross-coupling chemistry, where it can undergo palladium-catalyzed reactions to introduce diverse aryl and heteroaryl substituents. These transformations enable the systematic exploration of structure-activity relationships and the development of focused compound libraries for biological screening applications.

In materials science applications, oxadiazole derivatives have demonstrated utility as components in organic electronic devices, including organic light-emitting diodes and organic photovoltaic cells. The electronic properties of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole, influenced by both the electron-deficient oxadiazole ring and the electron-rich furan moiety, position it as a potential candidate for organic semiconductor applications.

The compound also finds application in the development of high energy density materials, where the oxadiazole framework contributes to thermal stability and energetic properties. The incorporation of halogenated substituents can further enhance these characteristics, making brominated oxadiazole derivatives of interest for specialized applications requiring high performance materials.

Analytical chemistry applications include the use of oxadiazole derivatives as fluorescent probes and chemosensors, where the heterocyclic framework provides a stable platform for photophysical studies. The bromofuran substituent may influence the emission properties through heavy atom effects, potentially leading to interesting photophysical behavior.

In chemical biology, 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole serves as a molecular probe for investigating biological pathways and protein-ligand interactions. The compound's structure allows for systematic modification to explore binding selectivity and potency across different biological targets.

Propiedades

IUPAC Name |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c1-4-9-7(12-10-4)5-2-3-6(8)11-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWYFVZEEMVBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Key methods include:

Cyclodehydration of Amidoximes with Carboxylic Acids or Derivatives: Amidoximes react with carboxylic acids, esters, or acid chlorides under dehydrating conditions to form the 1,2,4-oxadiazole ring. Activation of the carboxylic acid group is often achieved using reagents like the Vilsmeier reagent or carbodiimides.

One-Pot Syntheses: Recent advances include one-pot procedures combining amidoxime formation and cyclization, sometimes coupled with further functionalization (e.g., arylation or amination) to streamline synthesis.

Metal-Catalyzed Coupling Reactions: Copper or palladium-catalyzed cross-coupling allows the introduction of aryl or heteroaryl substituents onto the oxadiazole ring, enabling the synthesis of 5-substituted derivatives.

Specific Preparation of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole

The preparation of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole involves two main synthetic challenges:

Construction of the 1,2,4-oxadiazole ring bearing a methyl substituent at position 3.

Introduction of the 5-bromofuran-2-yl substituent at position 5.

Starting Materials and Key Intermediates

5-Methyl-1,2,4-oxadiazol-2-amine: This intermediate can be synthesized from amidoximes derived from methyl-substituted nitriles.

5-Bromofuran-2-carboxylic Acid or Derivatives: The brominated furan moiety is typically introduced via coupling of the oxadiazole ring with 5-bromofuran-2-carboxylic acid or its activated forms.

Reported Synthetic Route

A representative synthesis involves:

Preparation of 5-methyl-1,2,4-oxadiazol-2-amine: Synthesized via cyclization of the corresponding amidoxime with methyl-substituted carboxylic acid derivatives.

Copper(II)-Catalyzed Bromination and Cyclization: According to a patent-based method, 2-bromo-5-methyl-1,3,4-oxadiazole was synthesized by treating 5-methyl-1,3,4-oxadiazol-2-amine with tert-butyl nitrite and copper(II) bromide in acetonitrile under inert atmosphere at 0–65 °C for 3 hours, yielding the brominated oxadiazole in 31% yield. Although this method refers to the 1,3,4-oxadiazole isomer, similar copper-mediated bromination strategies can be adapted for 1,2,4-oxadiazoles.

Cross-Coupling to Introduce the 5-Bromofuran-2-yl Group: The 5-position substitution with bromofuran can be achieved via palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann-type couplings) between a halogenated oxadiazole intermediate and 5-bromofuran-2-boronic acid or similar derivatives.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization of amidoxime | Amidoxime + methyl carboxylic acid derivative, dehydrating agent (e.g., Vilsmeier reagent), heat | 5-Methyl-1,2,4-oxadiazol-2-amine | Variable | Standard oxadiazole ring formation |

| 2 | Copper(II)-mediated bromination | 5-Methyl-1,3,4-oxadiazol-2-amine + tert-butyl nitrite + CuBr2, MeCN, 0–65 °C, 3 h, inert atmosphere | 2-Bromo-5-methyl-1,3,4-oxadiazole | 31 | Adaptable for 1,2,4-oxadiazoles |

| 3 | Cross-coupling for aryl substitution | Halogenated oxadiazole + 5-bromofuran-2-boronic acid, Pd or Cu catalyst, base, solvent, elevated temperature | 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole | Variable | Requires optimization for selectivity |

Analytical and Purification Methods

Purification: Column chromatography using ethyl acetate and petroleum ether gradients is common for isolating the desired oxadiazole derivatives.

Characterization: Confirmed by LC-MS, NMR (1H, 13C), and melting point determination. For example, LC-MS m/z of 163 corresponds to brominated oxadiazole intermediates.

Research Findings and Optimization Notes

The copper(II)-mediated bromination step is critical and sensitive to reaction temperature and atmosphere; inert conditions prevent side reactions.

One-pot synthetic strategies combining oxadiazole ring formation and functionalization (arylation) have been reported for related oxadiazole systems, offering streamlined access to disubstituted oxadiazoles with good yields and purity.

Electron-withdrawing substituents on the aromatic ring (or heteroaryl ring) can significantly influence biological activity and may affect reaction outcomes during synthesis.

The presence of bromine on the furan ring allows further functionalization via cross-coupling, expanding the utility of the compound in medicinal chemistry.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Amidoxime cyclization + dehydration | Amidoxime, carboxylic acid derivative, dehydrating agents (Vilsmeier reagent) | Straightforward ring formation | Requires careful control of conditions | Moderate |

| Copper(II)-mediated bromination | CuBr2, tert-butyl nitrite, MeCN | Direct bromination of oxadiazole | Moderate yield, sensitive conditions | ~31 |

| Metal-catalyzed cross-coupling | Pd or Cu catalyst, boronic acids | Versatile substitution, good selectivity | Requires catalyst and optimization | Variable |

| One-pot synthesis-functionalization | Amidoxime, acid, catalyst, coupling partners | Streamlined, less purification steps | Complex optimization needed | Moderate to high |

Aplicaciones Científicas De Investigación

Reaction Conditions

- Oxidation: Potassium permanganate or hydrogen peroxide in alkaline conditions.

- Reduction: Lithium aluminum hydride in ethereal solvents.

- Substitution Reactions: Nucleophiles like sodium azide under polar aprotic solvents.

Scientific Research Applications

Chemistry:

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole serves as an intermediate for synthesizing more complex molecules. Its unique bromine atom enhances its reactivity and versatility in chemical modifications.

Biology:

The compound has been explored for its bioactive properties. It can interact with biological systems and enzymes, making it a valuable tool for probing biological mechanisms.

Medicine:

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing drugs targeting various diseases, including cancer and infectious diseases.

Industrial Applications

Agrochemicals:

Due to its chemical properties, 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole is utilized in producing agrochemicals that enhance crop protection and yield.

Pharmaceuticals:

The compound's ability to modify biological activity makes it significant in pharmaceutical research and development.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(5-Chlorofuran-2-yl)-3-methyl-1,2,4-oxadiazole | Chloro | Less reactive than brominated analog |

| 5-(5-Iodofuran-2-yl)-3-methyl-1,2,4-oxadiazole | Iodo | Higher reactivity due to iodine |

| 5-(5-Fluorofuran-2-yl)-3-methyl-1,2,4-oxadiazole | Fluoro | Moderate reactivity; used in specific applications |

Research has demonstrated that 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole exhibits significant inhibition of specific enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in treating metabolic disorders.

Case Study 2: Drug Development

In a study focusing on new anti-cancer agents, derivatives of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole were synthesized and tested for cytotoxic activity against various cancer cell lines. Results indicated promising activity that warrants further investigation into its mechanism of action.

Mecanismo De Acción

The mechanism by which 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Analogues with Varying Aromatic Substituents

a. 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole This compound replaces the bromofuran group with a 4-bromophenyl ring. However, the absence of the furan oxygen atom reduces hydrogen-bonding capacity. This derivative is commercially available (97% purity) and serves as a key intermediate in drug discovery .

b. 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole Derivatives

Replacing bromofuran with bromothiophene alters electronic properties due to sulfur’s lower electronegativity compared to oxygen. For example, 2-(5-bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) was synthesized via tetrazole-acid coupling, though its biological data remain unreported .

Heterocycle-Modified Analogues

a. 3-Methyl-1,2,4-oxadiazole vs. 1,2,4-Triazole Derivatives Triazole analogues, such as 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, exhibit distinct biological profiles. These compounds show dual AChE/BChE inhibition (IC50: 1.63–17.68 nM for AChE; 8.71–84.02 nM for BChE) and lower acute toxicity (LD50: 1245 mg/kg, Class IV toxicity) compared to some oxadiazoles .

b. Oxazole vs. Oxadiazole Derivatives

Replacing the 1,2,4-oxadiazole ring with oxazole (e.g., 5-bromo-4-methyl-2-phenyl-1,3-oxazole) reduces receptor affinity. Studies on muscarinic receptors indicate that oxadiazole’s nitrogen arrangement is critical for binding; systematic heteroatom removal (e.g., to oxazole) decreases activity .

Brominated Alkyl Chain Analogues

a. 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

This derivative includes a bromomethylphenyl group, enabling further functionalization (e.g., nucleophilic substitution). It is available commercially (97% purity) and has applications in polymer drug films for glaucoma treatment .

Table 2: Impact of Heterocycle Modifications

Actividad Biológica

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a brominated furan ring and an oxadiazole moiety, which contribute to its unique reactivity and biological activity. The presence of the bromine atom enhances its chemical versatility, making it a valuable intermediate in synthetic chemistry and a potential bioactive agent in medicinal applications.

The biological effects of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole are primarily attributed to its interactions with specific molecular targets in biological systems. The oxadiazole ring can modulate the activity of enzymes or receptors, influencing various biochemical pathways. For instance, studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial and anticancer properties by inhibiting key enzymes involved in cellular processes .

Antimicrobial Activity

Research indicates that 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole exhibits promising antimicrobial effects against various bacterial strains. A study evaluated its derivatives against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics like amoxicillin. The results are summarized in the following table:

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole | 20 | 18 |

| Amoxicillin | 30 | 27 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole has been explored through various assays. In vitro studies demonstrated that derivatives exhibited cytotoxicity against several cancer cell lines, including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). The IC50 values ranged significantly among the derivatives tested:

| Derivative | IC50 (µM) |

|---|---|

| 9a | 0.010 ± 0.004 |

| 9b | 0.050 ± 0.005 |

| Positive Control (Combretastatin-A4) | 18.50 ± 0.86 |

These results indicate that modifications to the oxadiazole structure can enhance antitumor activity .

Other Biological Activities

Beyond antimicrobial and antitumor effects, derivatives of oxadiazoles have been reported to possess additional pharmacological activities such as:

- Antioxidant : Protecting cells from oxidative stress.

- Anti-inflammatory : Reducing inflammation in various models.

- Antiviral : Showing efficacy against viral infections.

These activities highlight the broad therapeutic potential of this compound class .

Case Studies

Several studies have documented the biological efficacy of oxadiazole derivatives:

- Antimicrobial Efficacy Study : Bhat et al. synthesized various oxadiazole derivatives and tested them against common pathogens like S. aureus and E. coli. The study found that certain substitutions significantly increased antibacterial activity compared to standard treatments .

- Cancer Cell Line Study : Srinivas et al. evaluated the anticancer properties of novel oxadiazole derivatives using MTT assays across multiple cancer cell lines. Their findings revealed promising candidates for further development into therapeutic agents .

Q & A

Q. What are the established synthetic routes for 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions between bromofuran-carboxylic acid derivatives and methyl-substituted amidoximes. Key steps include: (i) Preparation of the bromofuran precursor via halogenation of furan derivatives under controlled conditions. (ii) Coupling with methyl-amidoxime intermediates using dehydrating agents (e.g., POCl₃ or DCC). (iii) Purification via column chromatography with hexane/ethyl acetate gradients. Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions via coupling patterns (e.g., furan protons at δ 6.5–7.5 ppm, oxadiazole methyl at δ 2.1–2.3 ppm).

- IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 257.0 for C₈H₆BrN₂O₂) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the bromofuran substituent influence the compound’s metabolic stability in preclinical models?

- Methodological Answer : Metabolic pathways are assessed using liver microsomes and hepatocytes. For oxadiazoles, dominant pathways include:

- Oxadiazole ring cleavage : Observed in rat hepatocytes via hydroxylation of the methyl group.

- Bromine retention : LC-MS/MS analysis shows bromine remains intact during phase I metabolism, suggesting stability. Comparative studies across species (rat, human) are critical to identify interspecies variability .

Q. What computational strategies are effective for predicting the biological activity of 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). The bromofuran moiety enhances hydrophobic interactions in binding pockets.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability (%ABS = 65–75%) and blood-brain barrier permeability (log BB < 0.3).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K determines:

- Dihedral angles : Between oxadiazole and bromofuran rings (e.g., 75–85°).

- Hydrogen bonding : Weak C–H∙∙∙O/N interactions stabilize crystal packing. Data refinement with SHELXL software (R factor < 0.05) ensures accuracy. Discrepancies in literature often arise from polymorphic variations or solvent inclusion .

Q. What analytical challenges arise in quantifying trace impurities in 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole, and how are they addressed?

- Methodological Answer :

- HPLC-UV/FLD : Use C18 columns with acetonitrile/water (70:30) mobile phase. Detect impurities (e.g., unreacted bromofuran) at 254 nm.

- Limits of Detection (LOD) : Achieve <0.1% via calibration with spiked standards.

- Mass Spectrometry Interferences : Differentiate isobaric impurities (e.g., dehalogenated byproducts) using high-resolution MS/MS .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.